tert-Butyl (3-acetyl-4-bromophenyl)carbamate
Description
tert-Butyl (3-acetyl-4-bromophenyl)carbamate is a carbamate derivative featuring a tert-butyl-protected amine group attached to a substituted phenyl ring. The phenyl ring is functionalized with an acetyl group at the 3-position and a bromine atom at the 4-position. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The bromine atom enhances electrophilic substitution reactivity, while the acetyl group contributes to steric and electronic modulation, influencing its interactions in coupling or cyclization reactions .
Properties
IUPAC Name |
tert-butyl N-(3-acetyl-4-bromophenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO3/c1-8(16)10-7-9(5-6-11(10)14)15-12(17)18-13(2,3)4/h5-7H,1-4H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXQNVDCVNIMCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)NC(=O)OC(C)(C)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Mechanism
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Solvent System : Dry 1,4-dioxane is used to dissolve 2'-bromo-5'-aminoacetophenone, ensuring homogeneity and facilitating nucleophilic attack.
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Catalyst : DMAP (0.1 equiv) accelerates the reaction by activating BocO via transient acylpyridinium intermediate formation.
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Stoichiometry : BocO (1.2 equiv) ensures complete conversion of the amine while minimizing di-Boc byproduct formation.
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Temperature and Time : The reaction proceeds at room temperature (25°C) for 16 hours, balancing efficiency and side-reaction suppression.
Workup and Purification
Post-reaction, the mixture is concentrated under reduced pressure and purified via flash column chromatography (hexane/ethyl acetate gradient). This yields this compound as a white solid in 85% yield.
Comparative Analysis of Boc Protection Strategies
While the above method is specific to the acetylated substrate, general Boc protection strategies for aromatic amines provide context for optimizing this synthesis. Key variations from analogous systems include:
Solvent and Base Selection
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Polar Aprotic Solvents : Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used for Boc protections due to their ability to dissolve both BocO and aromatic amines. For example, a 64% yield was achieved using toluene at 70°C for 16 hours for tert-butyl (4-bromophenyl)carbamate synthesis.
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Bicarbonate Buffering : Sodium bicarbonate saturates aqueous phases in biphasic systems (e.g., DCM/water), neutralizing generated CO and preventing emulsion formation.
Catalytic Innovations
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Nanocatalysts : FeO@MCM-41@Zr-piperazine nanocatalysts enable Boc protections at ambient temperatures in toluene, though yields (64%) are lower than DMAP-catalyzed methods.
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Triethylamine as Base : In THF, triethylamine (1.2 equiv) facilitates Boc protection of 4-bromoaniline at 0–20°C, yielding 70% after column chromatography.
Temperature and Kinetic Control
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Room Temperature Reactions : DMAP-catalyzed reactions avoid thermal degradation of acid-sensitive substrates, critical for acetylated aromatics.
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Reflux Conditions : Prolonged heating (e.g., 70°C for 16 hours in toluene) may degrade electron-deficient amines, necessitating milder protocols.
Synthetic Optimization for this compound
Substrate Electronic Effects
The acetyl group at the 3-position deactivates the aromatic ring, reducing the nucleophilicity of the 4-amino group. This necessitates robust catalytic systems (e.g., DMAP) to achieve efficient Boc protection.
Purification Challenges
The acetyl group increases polarity, complicating isolation. Flash chromatography with hexane/ethyl acetate (4:1) effectively separates the product from unreacted starting material and BocO byproducts.
Scalability and Industrial Relevance
The reported method scales linearly:
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Starting Material : 2.55 g (11.9 mmol) of 2'-bromo-5'-aminoacetophenone → 3.2 g (85%) of product.
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Catalyst Loading : DMAP (0.1 equiv) minimizes costs without compromising efficiency.
Data Tables: Synthesis Parameters and Outcomes
Table 1. Boc Protection Methods for Aromatic Amines
Table 2. Physicochemical Properties of this compound
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 342.19 g/mol | Calculated |
| Melting Point | 101–103°C | Capillary Tube |
| 0.42 (Hexane/EtOAc 4:1) | TLC | |
| NMR (DMSO-d6) | δ 9.49 (s, 1H), 7.42 (s, 4H) | 400 MHz |
Mechanistic Insights and Side-Reaction Mitigation
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl (3-acetyl-4-bromophenyl)carbamate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The acetyl group can be involved in oxidation and reduction reactions, leading to the formation of various derivatives.
Coupling Reactions: This compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.
Major Products:
- Substituted carbamates
- Oxidized or reduced derivatives
- Biaryl compounds from coupling reactions
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine:
- Explored for its potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.
Industry:
- Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl (3-acetyl-4-bromophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate moiety can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The bromophenyl group may enhance binding affinity through hydrophobic interactions, while the acetyl group can participate in hydrogen bonding and other non-covalent interactions.
Comparison with Similar Compounds
The structural and functional attributes of tert-butyl (3-acetyl-4-bromophenyl)carbamate can be contextualized by comparing it to analogous tert-butyl carbamate derivatives. Below is a detailed analysis of key analogs, supported by experimental and synthetic data from diverse sources.
Structural and Functional Comparisons
Table 1: Comparative Analysis of tert-Butyl Carbamate Derivatives
Key Research Findings
Electronic Effects: The bromo substituent in this compound increases electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) compared to non-halogenated analogs like tert-butyl (3-methyl-4-nitrophenyl)carbamate . Nitro groups (e.g., in tert-butyl (p-nitrophenyl)carbamate) introduce strong electron-withdrawing effects, stabilizing negative charges in intermediates, whereas acetyl groups offer moderate electron withdrawal with steric hindrance .
Steric and Solubility Profiles: The benzyloxy group in tert-butyl (3-(benzyloxy)-4-methylphenyl)carbamate enhances lipophilicity, improving membrane permeability in drug candidates, but may reduce aqueous solubility compared to the smaller fluoro substituent in tert-butyl 3-amino-4-fluorobenzylcarbamate . this compound exhibits intermediate solubility in DMSO and dichloromethane, balancing the hydrophobicity of bromine and the polarity of the acetyl group .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing tert-butyl (3-acetyl-4-bromophenyl)carbamate, and how can reaction efficiency be optimized?
- Synthesis Protocol : Utilize carbamate protection chemistry, starting with 3-acetyl-4-bromoaniline. React with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine or DMAP) in anhydrous dichloromethane or THF under nitrogen. Monitor completion via TLC or HPLC .
- Optimization : Adjust stoichiometry (1.2–1.5 equivalents of Boc₂O), temperature (0–25°C), and reaction time (4–12 hours). For sluggish reactions, employ catalytic DMAP (0.1–1 mol%) to enhance acylation kinetics. Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization .
Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?
- Analytical Methods :
- NMR : Confirm structure using ¹H/¹³C NMR. Key peaks: tert-butyl group (δ ~1.3–1.5 ppm, singlet), acetyl (δ ~2.5 ppm, singlet), and aromatic protons (δ ~7.0–8.0 ppm). ¹³C NMR should show Boc carbonyl (δ ~155 ppm) .
- HPLC/GC : Assess purity (>95%) using reverse-phase HPLC (C18 column, acetonitrile/water gradient) or GC-MS (if volatile).
- Melting Point : Compare observed mp (e.g., 103–106°C) with literature values to detect impurities .
Q. What are the critical safety precautions for handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols .
- Storage : Keep in airtight containers at 2–8°C, away from light and moisture. Avoid contact with strong acids/bases to prevent decomposition .
- Spill Management : Absorb spills with inert material (e.g., vermiculite), dispose as hazardous waste, and rinse area with ethanol/water .
Advanced Research Questions
Q. How can researchers address discrepancies in spectroscopic data (e.g., NMR vs. HPLC) when analyzing this compound derivatives?
- Case Study : If NMR indicates a pure product but HPLC shows multiple peaks:
- Hypothesis 1 : Check for rotamers or conformational isomers (common in carbamates). Use variable-temperature NMR or 2D-COSY to confirm .
- Hypothesis 2 : Trace impurities (e.g., unreacted starting material) may not resolve in NMR. Perform LC-MS to identify low-abundance species .
- Resolution : Combine orthogonal techniques (e.g., IR for carbonyl validation, elemental analysis for C/H/N ratios) .
Q. What strategies are effective in improving the stability of this compound under acidic or basic conditions?
- Stability Profiling : Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 25–40°C). Monitor via HPLC for decomposition products (e.g., free amine from Boc deprotection) .
- Mitigation :
- Acidic Conditions : Avoid prolonged exposure to pH <4. Use stabilizing additives (e.g., ascorbic acid) to slow hydrolysis .
- Basic Conditions : Limit reaction time in basic media (pH >10). Consider alternative protecting groups (e.g., Fmoc) for pH-sensitive applications .
Q. What mechanistic insights guide the optimization of coupling reactions involving this compound as a precursor?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
